![molecular formula C13H12FN3O3S B2856017 6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-18-3](/img/structure/B2856017.png)

6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

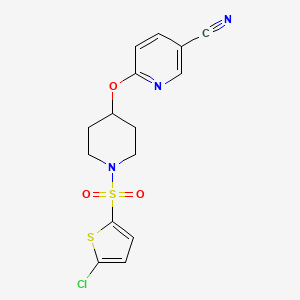

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized through various methods . Thiophene derivatives, which may be related due to the sulfur atom in the compound, have been synthesized for anticancer activity carrying biologically active moieties .Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also appears to contain a sulfonyl group attached to a 3-fluoro-4-methoxyphenyl group, although the specific structure could not be determined from the available information.科学的研究の応用

Herbicidal Applications

The synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas highlights the utility of fluorine-containing compounds in developing selective post-emergence herbicides. These compounds demonstrate significant selectivity in crops like cotton and wheat, attributed to their unique metabolic processes involving sulfone metabolization. Such selectivity is crucial for minimizing crop damage while effectively controlling unwanted vegetation. The study by Hamprecht et al. (1999) details the preparation and application of these intermediates in agricultural settings, providing a foundation for further exploration of fluorinated pyrimidines in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Medicinal Chemistry

The exploration of pyrimidine derivatives in medicinal chemistry is vast, with applications ranging from anticancer to antibacterial agents. For instance, the modification of Pyrrolo[2,3‐d]pyrimidines through C–H borylation followed by cross-coupling or other transformations has been developed to synthesize biologically relevant derivatives. These compounds, including 6-arylpyrrolo[2,3-d]pyrimidines and 8-aryl-7-deazaadenine derivatives, hold potential for further medicinal applications due to their versatile synthetic accessibility and structural diversity. Klečka, Slavětínská, & Hocek (2015) demonstrated the synthesis of these derivatives, emphasizing their potential in drug development (Klečka, Slavětínská, & Hocek, 2015).

Another area of research focuses on the synthesis and molecular corroborations of medicinally important novel pyrazoles, deriving from pyrimidine precursors. These compounds exhibit a range of biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The ability of these derivatives to inhibit key enzymes responsible for diseases such as inflammation and breast cancer highlights their potential as therapeutic agents. Thangarasu, Manikandan, & Thamaraiselvi (2019) provide insights into the synthesis, biological evaluation, and the promising future of these pyrazole derivatives in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

将来の方向性

特性

IUPAC Name |

6-(3-fluoro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECMTJFQRNXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)

![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)

![1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2855956.png)

![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)